molecular formula C23H30N2O3 B2819542 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide CAS No. 954047-82-6

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

Cat. No.: B2819542
CAS No.: 954047-82-6
M. Wt: 382.504
InChI Key: XVMMSCZJUYJKOG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a substituted benzamide derivative, a class of compounds recognized for its significance in neuroscience research, particularly as ligands for dopamine receptors . Substituted benzamides, such as the well-documented fallypride and epidepride, are established as high-affinity, selective antagonists for dopamine D2/3 receptors and are valuable tools for positron emission tomography (PET) imaging . The structural motif of a benzamide group linked to a nitrogen-containing heterocycle, such as a morpholine or piperazine, is a common feature in compounds designed to target the central nervous system . This compound is intended for research applications only, including in vitro binding assays, receptor selectivity studies, and the development of novel neuropharmacological agents. It is supplied as a high-purity solid and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-2-27-21-12-10-20(11-13-21)23(26)24-14-6-7-15-25-16-17-28-22(18-25)19-8-4-3-5-9-19/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMMSCZJUYJKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenylmorpholino moiety: This step involves the reaction of morpholine with a phenyl-substituted alkyl halide under basic conditions.

    Attachment of the butyl chain: The phenylmorpholino intermediate is then reacted with a butyl halide to introduce the butyl chain.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 4-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the phenylmorpholino moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or morpholino derivatives.

Scientific Research Applications

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine-Containing Analogues

AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate)
  • Structural Differences: AS-4370 replaces the 2-phenylmorpholine with a 4-fluorobenzyl-substituted morpholine and introduces a chlorine atom and amino group on the benzamide ring.
  • Pharmacological Profile : AS-4370 exhibits potent gastrokinetic activity in rats and mice, comparable to cisapride, but lacks dopamine D2 receptor antagonism, a key advantage over metoclopramide .
  • Key Data: Property AS-4370 Target Compound Substituents 4-Fluorobenzyl, Cl, NH2 2-Phenyl, ethoxy Bioactivity Gastrokinetic (ED50 = 0.1 mg/kg) Not reported (likely D3-targeted) D2 Receptor Affinity None Undetermined
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide
  • Structural Differences : Simpler structure with a chloro substituent and a shorter ethyl linker.
  • Application : Used as a biochemical tool (Calbiochem product) but lacks the phenyl and butyl modifications seen in the target compound .

Piperazine-Containing Analogues

[3H]WC-10 (4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide)
  • Structural Differences : Replaces morpholine with a piperazine ring bearing a 2-methoxyphenyl group.
  • Pharmacological Profile : A selective D3 dopamine receptor radioligand with high affinity (Ki = 0.3 nM for D3 vs. 70 nM for D2) .
  • Key Data: Property [3H]WC-10 Target Compound Core Heterocycle Piperazine Morpholine Substituents 2-Methoxyphenyl, dimethylamino 2-Phenyl, ethoxy D3 Affinity (Ki) 0.3 nM Undetermined
WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide)
  • Structural Differences : Substitutes ethoxy with thiophen-3-yl and uses a 4-methoxyphenylpiperazine.
  • Pharmacological Profile : Acts as a partial D3 agonist, reducing DOI-induced head twitching in mice (ED50 = 1.5 mg/kg) .

Diazepane/Diazaspiro-Containing Analogues

9a (N-(4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide)
  • Structural Differences : Replaces morpholine with a 1,4-diazepane ring and substitutes ethoxy with thiophen-3-yl.
  • Synthesis : Yield = 48%; LC/MS (M+H+) = 459 .
  • Key Data: Property 9a Target Compound Core Heterocycle 1,4-Diazepane Morpholine Substituents 3-Cyanophenyl, thiophen-3-yl 2-Phenyl, ethoxy
9j (N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide)
  • Structural Differences: Incorporates a diazaspiro[3.3]heptane ring and 4-cyanopyridin-2-yl group.
  • Synthesis : Yield = 47%; LC/MS (M+H+) = 486 .

Ethoxy-Substituted Benzamide Analogues

Y030-3659 (4-ethoxy-N-[(pyridin-4-yl)methyl]benzamide)
  • Structural Differences : Simplified structure with a pyridin-4-ylmethyl group instead of the morpholinylbutyl chain.
BJ05010 (4-ethoxy-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide)
  • Structural Differences : Uses an imidazo[1,2-a]pyridine group linked via ethyl.
  • Molecular Weight : 323.39 .

Data Tables

Table 1: Pharmacological Profiles of Selected Analogues

Compound Core Structure Key Substituents Bioactivity (ED50/Ki) Reference
Target Compound Morpholine 2-Phenyl, ethoxy Undetermined
AS-4370 Morpholine 4-Fluorobenzyl, Cl, NH2 Gastrokinetic (0.1 mg/kg)
[3H]WC-10 Piperazine 2-Methoxyphenyl D3 Ki = 0.3 nM
WW-III-55 Piperazine 4-Methoxyphenyl, thiophene Partial D3 agonist (1.5 mg/kg)

Q & A

Basic: What are the key synthetic routes for 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide, and what challenges arise during its synthesis?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Formation of the morpholine intermediate : 2-Phenylmorpholine is alkylated with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(2-phenylmorpholin-4-yl)butyl bromide .

Amide coupling : The bromide intermediate reacts with 4-ethoxybenzamide via nucleophilic substitution. Catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield .
Challenges :

  • Low yields due to steric hindrance from the bulky phenylmorpholine group.
  • Purification difficulties caused by byproducts from incomplete alkylation. Optimize solvent systems (e.g., dichloromethane/water partitioning) and use flash chromatography with gradients (e.g., 5–20% MeOH in DCM) .

Basic: How is the structural identity and purity of this compound confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms substituent positions (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Morpholine protons appear as multiplet signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR verifies carbonyl groups (amide C=O at ~168 ppm) and quaternary carbons in the morpholine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak (e.g., [M+H]⁺ for C₂₅H₃₂N₂O₃: calculated 408.24, observed 408.25) .
  • HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time for morpholine alkylation (e.g., 1 hour at 100°C vs. 24 hours conventionally) .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in amide formation.
  • Flow chemistry : Continuous flow systems minimize side reactions during butyl chain elongation, improving reproducibility .
    Data-Driven Example :
    A 56% yield was achieved using reflux conditions in THF with DIPEA as a base, but switching to DMF at 80°C increased yield to 72% .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for antitumor studies) and controls (e.g., doxorubicin) to minimize variability .
  • Mechanistic studies :
    • Enzyme inhibition assays : Test against kinases (e.g., PI3K) to clarify target specificity.
    • SAR analysis : Compare analogs (e.g., replacing ethoxy with methoxy) to identify critical functional groups .
      Case Study : Discrepancies in anti-inflammatory activity (TNF-α inhibition ranging from 10–50 μM) were resolved by standardizing LPS stimulation protocols in macrophages .

Advanced: What computational strategies predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (docking score ≤ -8.0 kcal/mol suggests high affinity) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~3.5 indicates moderate blood-brain barrier penetration) .
  • MD simulations : GROMACS simulates binding stability with morpholine-containing targets over 100 ns trajectories .

Advanced: How is the compound’s stability under varying conditions (pH, temperature) assessed for in vivo studies?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH at 37°C for 24 hours. Monitor via HPLC for degradation products (e.g., cleavage of the ethoxy group) .
    • Thermal stability : Heat at 60°C for 1 week; ≤5% degradation indicates suitability for long-term storage.
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation using UV-Vis spectroscopy .

Advanced: What strategies differentiate its mechanism of action from structurally similar benzamide derivatives?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to measure displacement efficacy .
  • Transcriptomics : RNA-seq of treated cells identifies upregulated/downregulated pathways (e.g., apoptosis genes BAX/BCL2) .
  • Metabolomics : LC-MS profiles (e.g., altered ATP/ADP ratios) reveal energy metabolism modulation .

Table 1: Comparative Biological Activity of Analogous Compounds

CompoundTarget Activity (IC₅₀)Key Structural FeatureReference
This compoundPI3K inhibition: 15 μMEthoxy + phenylmorpholine
N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamideAntioxidant (EC₅₀: 20 μM)Thiazolo-pyridine core
4-chloro-N-(4-morpholinyl)benzamideDopamine D3 affinity (Ki: 8 nM)Chloro + morpholine

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